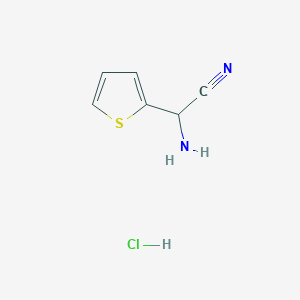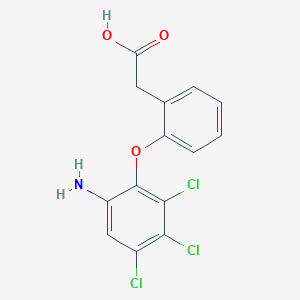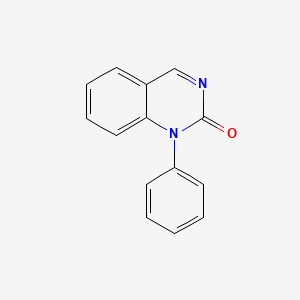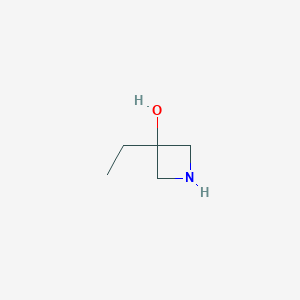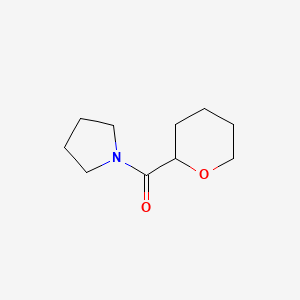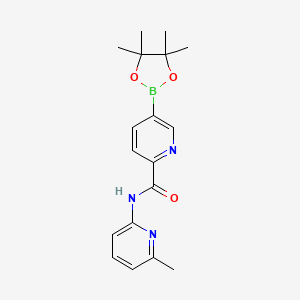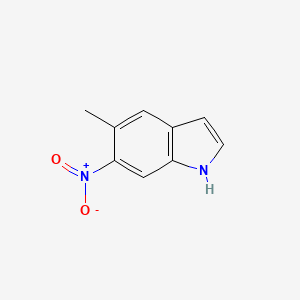
5-(4-chlorophenyl)-N,N,2-trimethyl-3-furamide
Descripción general
Descripción
5-(4-chlorophenyl)-N,N,2-trimethyl-3-furamide, also known as CTAF, is a chemical compound that has gained interest in the scientific community due to its potential use as a tool for studying the nervous system. This compound has been found to have a unique mechanism of action, making it a valuable tool for researchers looking to better understand the complex workings of the brain.
Mecanismo De Acción
5-(4-chlorophenyl)-N,N,2-trimethyl-3-furamide has been found to selectively block Kv4.3 potassium channels, which are important for regulating neuronal excitability. By blocking these channels, this compound can alter the firing properties of neurons and affect various physiological processes.
Biochemical and Physiological Effects:
The effects of this compound on the nervous system have been studied extensively. In addition to its effects on potassium channels, this compound has also been found to modulate calcium channels and affect neurotransmitter release. These effects can lead to changes in synaptic transmission and neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-chlorophenyl)-N,N,2-trimethyl-3-furamide in lab experiments is its selectivity for Kv4.3 potassium channels. This allows researchers to study the specific role of these channels in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research involving 5-(4-chlorophenyl)-N,N,2-trimethyl-3-furamide. One area of interest is the development of more selective and potent Kv4.3 channel blockers. Additionally, this compound could be used to study the role of potassium channels in various neurological disorders, such as epilepsy and Parkinson's disease. Finally, this compound could be used in the development of new therapeutic agents for these disorders.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N,N,2-trimethyl-3-furamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound has been found to selectively block certain types of potassium channels in the nervous system, allowing researchers to study the role of these channels in various physiological processes.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N,N,2-trimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-12(14(17)16(2)3)8-13(18-9)10-4-6-11(15)7-5-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDYJPHZAANGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



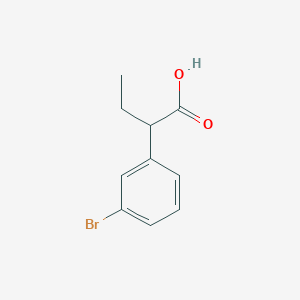
![N'-Hydroxy-4-{4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carboximidamide](/img/structure/B3307909.png)

![Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride](/img/structure/B3307916.png)
